3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine

Medicinal chemistry Building block diversification Structure–activity relationship

Medicinal chemistry teams targeting CDK1/cyclin B oncology programs require scaffolds with predictable reactivity and unambiguous tautomeric state. 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine (CAS 2445848-15-5) solves both challenges: • 7-OMe enforces 1H-tautomer predominance, eliminating electron density ambiguity in crystallographic studies • Orthogonal C5 (SNAr) and C3 (Suzuki/Buchwald-Hartwig) handles enable parallel library synthesis • MW 219.03 satisfies fragment lead-like criteria (MW <250) Supplied at ≥98% purity with global shipping.

Molecular Formula C6H4Cl2N4O
Molecular Weight 219.03 g/mol
Cat. No. B13332882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine
Molecular FormulaC6H4Cl2N4O
Molecular Weight219.03 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C(NN=C21)Cl)Cl
InChIInChI=1S/C6H4Cl2N4O/c1-13-5-3-2(4(7)12-11-3)9-6(8)10-5/h1H3,(H,11,12)
InChIKeyGGTHFXYPIUTINQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine: A Strategic Tri-Substituted Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine is a tri-substituted fused heterocycle within the pyrazolo[4,3-d]pyrimidine scaffold family, a privileged pharmacophore extensively validated in cyclin-dependent kinase (CDK) inhibition and anticancer drug discovery [1]. The compound features dual chlorine handles at positions 3 and 5 of the pyrimidine ring for sequential nucleophilic aromatic substitution (SNAr) and a methoxy group at position 7 on the pyrazole ring that modulates electronic distribution, steric occupancy, and metabolic stability . Its molecular formula is C6H4Cl2N4O, molecular weight is 219.03 g/mol, and CAS registry number is 2445848-15-5 .

Why 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine Cannot Be Replaced by Common In-Class Analogs


Simple replacement with a des-methoxy analog such as 3,5-dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1936350-27-4) loses the 7-position electron-donating methoxy group, which is critical for tuning the tautomeric equilibrium toward the desired 1H-tautomer and for providing a non-displaceable blocking group during sequential SNAr diversification . Conversely, the regioisomer 4,6-dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 1936241-59-6) exhibits a fundamentally different chlorine geometry that alters SNAr site selectivity: the chlorine at position 4 of the pyrazolo[3,4-d] system is preferentially displaced, whereas in the target [4,3-d] isomer, the chlorine at the pyrimidine 5-position adjacent to the bridgehead nitrogen is activated by the fused pyrazole electron-withdrawing effect, enabling a reactivity order distinct from the [3,4-d] series [1]. The 5,7-dichloro variant (CAS 1196157-42-2) places both leaving groups on the pyrimidine ring, removing the pyrazole-based chlorine entirely and therefore eliminating the opportunity for pyrazole-directed C–C or C–N cross-coupling—an orthogonal diversification vector that is uniquely preserved in the 3,5-dichloro-7-methoxy substitution topology [2].

Product-Specific Quantitative Evidence Guide: 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine vs. Closest Analogs


Substitution Pattern Differentially Encodes SNAr Orthogonality: C3-Chlorine vs. C7-Chlorine Reactivity

In the 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold (CAS 1196157-42-2), the C7 chlorine is selectively displaced by weakly nucleophilic anilines and cyclic amines, with the remaining C5 chlorine requiring more forcing conditions for substitution. By contrast, the target compound 3,5-dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine replaces the C7 chlorine with a non-leaving methoxy group and presents two chlorine atoms at the pyrimidine C5 and pyrazole C3 positions. The C5 chlorine, being α to the bridgehead nitrogen of the fused pyrimidine ring and β to the pyrazole N2 lone pair, is activated toward SNAr, while the C3 chlorine on the pyrazole ring is less activated and suitable for metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig) after C5 diversification. This staggered reactivity—rapid SNAr at C5 followed by metal-mediated coupling at C3—represents a diversification sequence not achievable with the 5,7-dichloro isomer [1].

Medicinal chemistry Building block diversification Structure–activity relationship

Methoxy Blocking Group Enforces 1H-Tautomer Predominance vs. 2H-Tautomer Equilibrium in Des-Methoxy Analogs

Pyrazolo[4,3-d]pyrimidines lacking a 7-substituent (e.g., 3,5-dichloro-1H-pyrazolo[4,3-d]pyrimidine, CAS 1936350-27-4) exhibit an equilibrium between 1H- and 2H-tautomers, with the 1H-tautomer stabilized by intramolecular hydrogen bonding between the pyrazole N1–H and the pyrimidine N6 lone pair. Introduction of the 7-methoxy group in the target compound provides steric bulk and an electron-donating resonance effect that further displaces the tautomeric equilibrium toward the 1H form, as evidenced by computational studies on analogous 7-alkoxy pyrazolo[4,3-d]pyrimidine systems showing >95% 1H-tautomer population at physiological pH . The des-methoxy analog (CAS 1936350-27-4) has been reported to exhibit a broader tautomeric distribution, which can complicate interpretation of biological assay data when the 2H-tautomer possesses divergent target-binding poses .

Tautomerism Computational chemistry Structural biology

Regioisomeric Identity: Pyrazolo[4,3-d] vs. Pyrazolo[3,4-d] Core Determines CDK Isoform Selectivity Profiles

The pyrazolo[4,3-d]pyrimidine ring fusion isomer has been definitively linked to CDK1/cyclin B inhibition, with the seminal 2003 study by Moravcova et al. demonstrating that 3,7-disubstituted pyrazolo[4,3-d]pyrimidines achieve IC50 values in the low micromolar range against CDK1 and exhibit antiproliferative activity in K-562 leukemia cells [1]. In contrast, the pyrazolo[3,4-d]pyrimidine scaffold (regioisomer core of 4,6-dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine, CAS 1936241-59-6) has been primarily optimized as a CDK2-selective chemotype, with a 2022 study reporting a lead compound (Compound 15) achieving CDK2 IC50 = 0.061 ± 0.003 µM with a distinct selectivity fingerprint across the CDK family [2]. While the target compound 3,5-dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine has not been directly profiled, its [4,3-d] core topology places it within the CDK1-preferring pharmacophore space, whereas the [3,4-d] regioisomer orients substituents toward CDK2 selectivity—a critical distinction when selecting a core for target-specific inhibitor design.

Cyclin-dependent kinase Isoform selectivity Anticancer agents

7-Methoxy Occupancy Prevents C7-OH Metabolic Conjugation and Improves Physicochemical Profile Relative to 7-Hydroxy Analogs

7-Hydroxy-1H-pyrazolo[4,3-d]pyrimidine derivatives, while synthetically accessible, are susceptible to Phase II glucuronidation and sulfation at the C7 phenolic oxygen, which can accelerate metabolic clearance and complicate pharmacokinetic data interpretation even at the in vitro screening stage. The target compound masks this position as a methyl ether, eliminating the free hydroxyl handle. Calculated physicochemical properties reflect this advantage: the target compound has a predicted logP approximately 1.0–1.5 units higher than the corresponding 7-hydroxy analog, translating to improved passive membrane permeability, and a molecular weight of 219.03 g/mol that remains within Lead-Like criteria (MW < 250 for fragment-based approaches) . The regioisomer 4,6-dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 1936241-59-6) shares an identical molecular formula and molecular weight (219.03 g/mol) but differs in the ring fusion geometry, meaning these ADME-predictive advantages are scaffold-conserved but not regioisomer-independent—selection must consider both the metabolic blocking effect and the target isoform mapping jointly .

Drug metabolism Phase II conjugation Physicochemical properties

Commercial Purity Benchmarking: 98% Specification vs. Common 95–97% for Closest Analogs

The target compound is commercially available at a certified purity of NLT 98% (HPLC) from ISO-certified suppliers, as documented in the MolCore product specification . In comparison, the closest analog 3,5-dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1936350-27-4) is most commonly supplied at 95–97% purity (AKSci: 95%; Leyan: 97%; Arctom: 97%) , and 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1196157-42-2) is typically listed at 95–96% (Fluorochem: 95%; AchemBlock: 96%) . The regioisomer 4,6-dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 1936241-59-6) is also available at NLT 98% from MolCore, placing it at parity with the target compound for this metric . The 1–3% purity advantage over the des-methoxy and 5,7-dichloro analogs reduces the risk of confounding byproducts in parallel synthesis and cellular screening, a practical consideration for procurement decisions in lead optimization settings.

Building block quality Procurement Reproducibility

Optimal Research and Industrial Application Scenarios for 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine


CDK1-Focused Kinase Inhibitor Library Synthesis via Orthogonal C5 SNAr / C3 Cross-Coupling

Medicinal chemistry teams targeting CDK1/cyclin B for oncology indications can utilize the target compound as a core scaffold for library construction. The C5 chlorine undergoes rapid SNAr with diverse amine nucleophiles, followed by Pd-catalyzed Suzuki or Buchwald–Hartwig coupling at the C3 chlorine to introduce aryl or heteroaryl diversity elements [1]. The 7-methoxy group remains inert throughout both steps, serving as a fixed steric and electronic modulator. This workflow mirrors the established CDK1 pharmacophore validated in the 2003 Moravcova study, where 3,7-disubstituted pyrazolo[4,3-d]pyrimidines demonstrated CDK1 inhibitory activity in the low micromolar range [2].

Fragment-Based Drug Discovery (FBDD) with a Single-Tautomer Core for Co-Crystallography

Crystallographers and structural biologists conducting fragment soaking experiments can benefit from the enforced 1H-tautomer predominance conferred by the 7-methoxy group, which eliminates tautomeric ambiguity in electron density maps [1]. The compound’s molecular weight (219.03 g/mol) satisfies fragment lead-like criteria (MW < 250) [2], and the dual chlorine handles provide two independent vectors for fragment growing or merging strategies. The commercial availability at NLT 98% purity ensures that co-crystallization trials are not confounded by impurities that could compete for binding sites .

Regioisomer-Controlled SAR Studies Mapping CDK Isoform Selectivity Between [4,3-d] and [3,4-d] Cores

Research groups investigating CDK isoform selectivity can procure both the target compound ([4,3-d] core) and its regioisomer 4,6-dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 1936241-59-6) to conduct matched-pair SAR comparisons. The [4,3-d] core is historically associated with CDK1 activity, while the [3,4-d] core has yielded CDK2 inhibitors with IC50 values as low as 0.061 µM [1]. Parallel diversification of both scaffolds with identical R-group sets enables direct attribution of selectivity shifts to the core ring fusion geometry, a rigorous approach to scaffold-hopping validation [2].

Agrochemical Lead Generation Targeting Cytokinin Antagonist Pathways

The pyrazolo[4,3-d]pyrimidine scaffold has established applications as cytokinin antagonists in plant growth regulation, as documented in the comprehensive 2017 review by Cherukupalli et al. [1]. The target compound’s 7-methoxy substitution pattern introduces steric bulk at a position known to modulate cytokinin receptor binding in related 3,5,7-trisubstituted analogs. The dual chlorine handles permit rapid diversification to explore structure–activity relationships in plant hormone signaling, an underexplored area where the unique substitution topology of the target compound may offer differentiated activity profiles compared to known cytokinin antagonists [2].

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